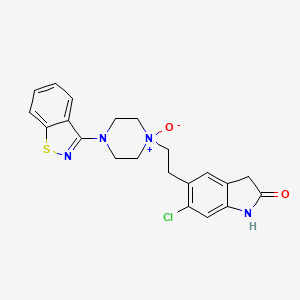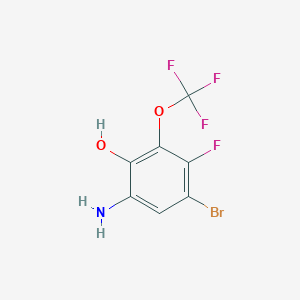
6-amino-4-bromo-3-fluoro-2-(trifluoromethoxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-amino-4-bromo-3-fluoro-2-(trifluoromethoxy)phenol is an organic compound with the molecular formula C7H5BrF4NO2 It is a phenolic compound that contains amino, bromo, fluoro, and trifluoromethoxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-4-bromo-3-fluoro-2-(trifluoromethoxy)phenol can be achieved through multi-step organic synthesis. One common method involves the introduction of the trifluoromethoxy group via nucleophilic substitution, followed by the introduction of the amino group through amination reactions. The bromine and fluorine atoms are typically introduced through halogenation reactions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions and the use of high-purity starting materials are crucial for achieving high yields and minimizing impurities.
Analyse Des Réactions Chimiques
Types of Reactions
6-amino-4-bromo-3-fluoro-2-(trifluoromethoxy)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The halogen atoms (bromine and fluorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while reduction of the nitro group can yield aniline derivatives.
Applications De Recherche Scientifique
6-amino-4-bromo-3-fluoro-2-(trifluoromethoxy)phenol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-amino-4-bromo-3-fluoro-2-(trifluoromethoxy)phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-amino-3-fluoro-2-(trifluoromethoxy)phenol
- 6-bromo-2-fluoro-3-(trifluoromethoxy)phenol
- 4-bromo-3-fluorophenol
Uniqueness
6-amino-4-bromo-3-fluoro-2-(trifluoromethoxy)phenol is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of both halogen atoms (bromine and fluorine) and the trifluoromethoxy group enhances its reactivity and potential for diverse applications. Additionally, the amino group provides opportunities for further functionalization and derivatization.
Propriétés
Formule moléculaire |
C7H4BrF4NO2 |
|---|---|
Poids moléculaire |
290.01 g/mol |
Nom IUPAC |
6-amino-4-bromo-3-fluoro-2-(trifluoromethoxy)phenol |
InChI |
InChI=1S/C7H4BrF4NO2/c8-2-1-3(13)5(14)6(4(2)9)15-7(10,11)12/h1,14H,13H2 |
Clé InChI |
NESJBRJRELHKHO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1Br)F)OC(F)(F)F)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[10,15,20-Tris(1-methylpyridin-1-ium-4-yl)-21,23-dihydroporphyrin-5-yl]benzoic acid;trichloride](/img/structure/B13432129.png)
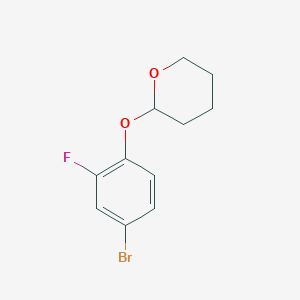
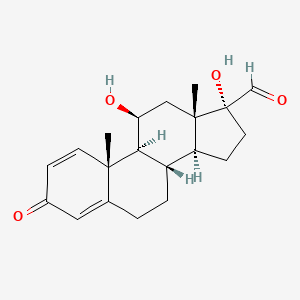
![7-Bromo-2-(chloromethyl)-1H-pyrido[1,2-a]pyrimidin-4(9aH)-one](/img/structure/B13432142.png)
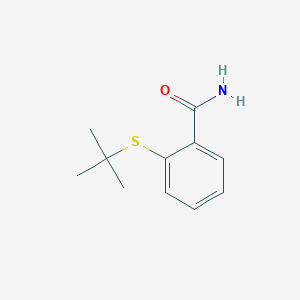
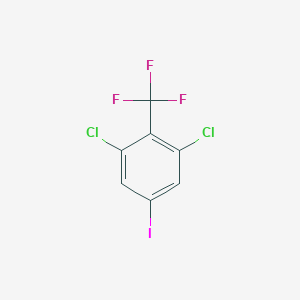
![3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]pentanoic acid](/img/structure/B13432162.png)
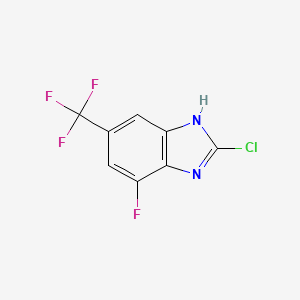
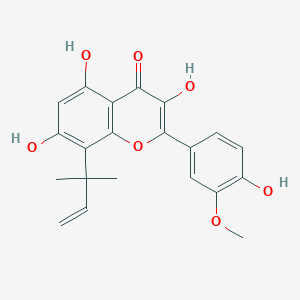
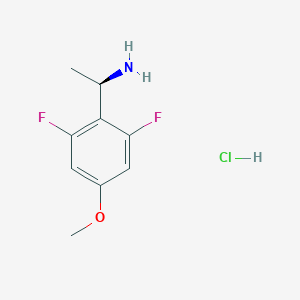
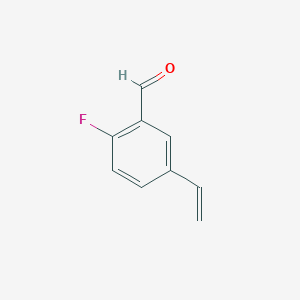
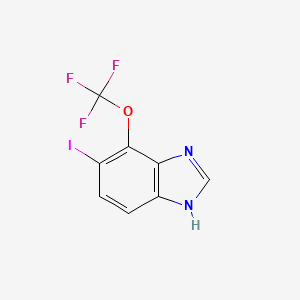
![4-[Bis(2-methoxyethyl)amino]benzaldehyde](/img/structure/B13432192.png)
